Chlorothen

Description

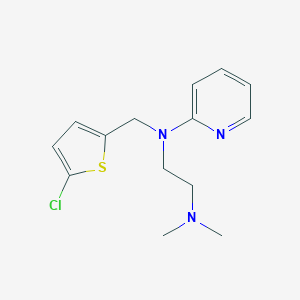

Structure

3D Structure

Properties

IUPAC Name |

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12/h3-8H,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEXSWVTEJHRMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S |

Source

|

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-64-1 (citrate) |

Source

|

| Record name | Chloropyrilene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5074848 |

Source

|

| Record name | Chlorothen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorothen is a colorless liquid. (NTP, 1992) |

Source

|

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

311 to 313 °F at 1 mmHg (NTP, 1992), 155-156 °C @ 1.0 mm Hg |

Source

|

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Crystals; on heating above mp gradually solidifies & remelts @ 125-140 °C with decomp; mp 112-116 °C; max absorption: 240 nm (e= 390-410, 1%, 1 cm); pH of 1% aq soln 3.9 to 4.1. 1 g dissolves in 35 ml water; practically insol in ether, chloroform, benzene; 1 g dissolves in about 65 ml alcohol /Citrate/ |

Source

|

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

148-65-2 |

Source

|

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N1-[(5-Chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyrilene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROTHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6068K376I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White crystaline powder; practically odorless. MP: 112-116 °C. On further heating solidifies and remelts: 125-140 °C decomposes. Slightly soluble in alcohol and water; practically insoluble in chloroform, ether, and benzene. One percent solution is clear and colorless; pH (1% solution) 3.9-4.1. /Citrate/ |

Source

|

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-depth Technical Guide to the Mechanism of Action of Chlorothen on the H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen is a first-generation antihistamine of the ethylenediamine class, which primarily exerts its therapeutic effects through interaction with the histamine H1 receptor. This technical guide delineates the mechanism of action of Chlorothen at the molecular level, focusing on its binding kinetics, its role as an inverse agonist, and its impact on the H1 receptor signaling cascade. Detailed experimental protocols for assessing receptor binding are also provided, alongside structured data presentation and visual diagrams of the relevant pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction to Chlorothen and the Histamine H1 Receptor

Chlorothen is a classic H1 receptor antagonist used in the management of allergic conditions. Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can result in sedative effects. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory and allergic responses. Upon binding of its endogenous ligand, histamine, the H1 receptor activates downstream signaling pathways that lead to the characteristic symptoms of allergy.

Mechanism of Action: Inverse Agonism

Contrary to the classical view of being simple antagonists that merely block the binding of histamine, virtually all H1-antihistamines, including Chlorothen, are now understood to function as inverse agonists. H1 receptors exhibit a degree of constitutive activity even in the absence of histamine. As an inverse agonist, Chlorothen binds to the H1 receptor and stabilizes it in an inactive conformation. This not only prevents histamine binding but also reduces the basal level of receptor signaling, leading to a more profound suppression of the allergic response.

Binding Affinity of Chlorothen to the H1 Receptor

The efficacy of Chlorothen is rooted in its high binding affinity for the H1 receptor. Quantitative analysis has determined the pKi value for Chlorothen at the guinea pig brain H1 receptor to be 7.6, which corresponds to an equilibrium dissociation constant (Ki) of approximately 25 nM. A lower Ki value signifies a stronger binding affinity.

Table 1: Comparative H1 Receptor Binding Affinities

| Antihistamine | Receptor Source | Ki (nM) | pKi |

| Chlorothen | Guinea Pig Brain | ~25 | 7.6 |

| Diphenhydramine | Human H1 Receptor (recombinant) | 16 | 7.8 |

| Chlorpheniramine | Human H1 Receptor (recombinant) | 3.2 | 8.5 |

| Cetirizine | Human H1 Receptor (recombinant) | 6 | 8.2 |

| Loratadine | Human H1 Receptor (recombinant) | 33 | 7.5 |

| Desloratadine | Human H1 Receptor (recombinant) | 0.4 | 9.4 |

| Fexofenadine | Human H1 Receptor (recombinant) | 10 | 8.0 |

| *Note: Data for comparative antihistamines are compiled from various sources and may not be directly |

Physicochemical Properties of Chlorothen Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen hydrochloride, a first-generation antihistamine, has been a subject of interest in medicinal chemistry due to its therapeutic effects in alleviating allergic symptoms. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and professionals involved in drug development, as these characteristics fundamentally influence its formulation, delivery, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core physicochemical properties of Chlorothen hydrochloride, complete with detailed experimental protocols and a visualization of its primary mechanism of action.

Physicochemical Data

The quantitative physicochemical parameters of Chlorothen hydrochloride are summarized in the table below, providing a consolidated reference for its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉Cl₂N₃S | --INVALID-LINK-- |

| Molecular Weight | 332.29 g/mol | [1][2] |

| Melting Point | 106-108 °C | [1] |

| Boiling Point (of free base) | 155-156 °C at 1.0 mmHg | [3] |

| Solubility | Freely soluble in water. | [1] |

| pKa (predicted) | Due to the presence of multiple nitrogen atoms, Chlorothen has multiple predicted pKa values. The most basic nitrogen is predicted to have a pKa of approximately 8.8. | [4] |

| logP (predicted) | Predicted logP values for the free base of Chlorothen can vary depending on the algorithm used, but generally fall in the range of 3.5 to 4.5. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of Chlorothen hydrochloride. These protocols are based on established pharmaceutical analysis techniques.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered Chlorothen hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is ramped up at a rate of 10-20°C per minute for a preliminary determination of the approximate melting range.

-

A second, fresh sample is prepared and the temperature is ramped up to about 10-15°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

-

Aqueous Solubility Determination

Methodology: Shake-Flask Method

-

Materials: Chlorothen hydrochloride, distilled or deionized water, constant temperature shaker bath, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of Chlorothen hydrochloride is added to a known volume of water in a sealed flask.

-

The flask is placed in a constant temperature shaker bath, typically maintained at 25°C or 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

The concentration of Chlorothen hydrochloride in the clear filtrate is determined using a validated analytical method.

-

The experiment is performed in triplicate to ensure the reliability of the results.

-

pKa Determination

Methodology: Potentiometric Titration

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

-

Reagents: A standard solution of a strong base (e.g., 0.1 M NaOH), a standard solution of a strong acid (e.g., 0.1 M HCl), and a solution of Chlorothen hydrochloride of known concentration in water.

-

Procedure:

-

A known volume of the Chlorothen hydrochloride solution is placed in a beaker with a magnetic stir bar.

-

The initial pH of the solution is recorded.

-

The titrant (NaOH solution) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until the pH of the solution has passed the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.

-

logP Determination

Methodology: Shake-Flask Method

-

Solvents: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Procedure:

-

A known amount of Chlorothen hydrochloride is dissolved in either the aqueous or the organic phase.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

-

A sample is carefully taken from each phase.

-

The concentration of Chlorothen hydrochloride in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

-

Mechanism of Action: H1 Receptor Signaling Pathway

Chlorothen, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The binding of Chlorothen to the H1 receptor prevents the binding of histamine and reduces the receptor's basal activity. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

Caption: H1 Receptor Signaling Pathway and Inhibition by Chlorothen.

Conclusion

This technical guide has provided a comprehensive overview of the core physicochemical properties of Chlorothen hydrochloride, essential for its application in pharmaceutical research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the determination of these critical parameters. The visualization of the H1 receptor signaling pathway elucidates the mechanism of action, further aiding in the understanding of this important antihistamine. A thorough grasp of these physicochemical and mechanistic details is indispensable for the rational design and development of effective and safe drug products.

References

An In-depth Technical Guide to the Synthesis and Characterization of Chlorothen Citrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of chlorothen citrate, a first-generation antihistamine. The document details the chemical synthesis of the chlorothen free base and its subsequent conversion to the citrate salt, along with a summary of its key physicochemical properties and analytical characterization methods. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.

Introduction

Chlorothen is an antihistamine and anticholinergic agent belonging to the ethylenediamine class of H1 receptor antagonists.[1] It functions by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. For pharmaceutical applications, chlorothen is often prepared as a citrate salt to enhance its stability and solubility.[2] This guide outlines the essential procedures for its synthesis and the analytical techniques for its characterization.

Synthesis of Chlorothen Citrate

The synthesis of chlorothen citrate is a two-step process that involves the initial synthesis of the chlorothen free base, followed by its reaction with citric acid to form the citrate salt.

Synthesis of Chlorothen Free Base

The synthesis of chlorothen involves the condensation of 5-chloro-2-thenyl chloride with N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[2] This reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium amide, to facilitate the nucleophilic substitution.[2]

Experimental Protocol:

-

Preparation of the reaction mixture: In a suitable reaction vessel, dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in an appropriate anhydrous solvent, such as toluene or benzene.

-

Addition of the base: Gradually add a strong base, such as sodium amide, to the solution while maintaining a controlled temperature.

-

Addition of the alkylating agent: Slowly add 5-chloro-2-thenyl chloride to the reaction mixture.

-

Reaction: Stir the mixture at an appropriate temperature for a sufficient duration to ensure the completion of the condensation reaction.

-

Work-up: After the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate, and then remove the solvent under reduced pressure. The resulting crude chlorothen free base can be further purified by vacuum distillation.[2]

Formation of Chlorothen Citrate Salt

The chlorothen free base is converted to its citrate salt by reacting it with citric acid in a suitable solvent.[3]

Experimental Protocol:

-

Dissolution: Dissolve the purified chlorothen free base in a suitable organic solvent, such as ethanol or isopropanol.[3]

-

Addition of citric acid: Prepare a solution of citric acid in the same solvent and add it slowly to the chlorothen solution with stirring.

-

Crystallization: The chlorothen citrate salt will precipitate out of the solution. The crystallization process can be facilitated by cooling the mixture.

-

Isolation and drying: Collect the crystalline product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain pure chlorothen citrate.[3]

Characterization of Chlorothen and its Citrate Salt

A comprehensive characterization of chlorothen and its citrate salt is crucial to confirm its identity, purity, and quality. The following table summarizes the key physicochemical properties.

| Property | Chlorothen (Free Base) | Chlorothen Citrate |

| CAS Registry Number | 148-65-2 | 148-64-1[2] |

| Molecular Formula | C14H18ClN3S | C14H18ClN3S·C6H8O7[2] |

| Molecular Weight | 295.83 g/mol [1] | 487.95 g/mol [2] |

| Melting Point | Not applicable (Liquid at room temperature) | 112-116 °C[2] |

| Appearance | Liquid[2] | Crystalline solid[2] |

| Solubility | - | 1 g dissolves in 35 mL of water[2] |

| UV Maximum (in water) | Not applicable | 240 nm[2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of chlorothen citrate is expected to show characteristic signals for the aromatic protons of the pyridine and thiophene rings, the methylene protons of the ethylenediamine chain and the thenyl group, and the methyl protons of the dimethylamino group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbon atoms in the heterocyclic rings, the aliphatic chain, and the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of chlorothen citrate would exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and C-S and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of chlorothen and to study its fragmentation pattern. The molecular ion peak corresponding to the chlorothen free base would be observed.

Mechanism of Action: H1 Receptor Antagonism

Chlorothen, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding shifts this equilibrium towards the active state, leading to the initiation of an allergic response. Chlorothen binds to the H1 receptor, stabilizing its inactive conformation and thus blocking the downstream signaling cascade initiated by histamine.

Diagrams

Caption: Workflow for the synthesis of chlorothen citrate.

References

In Vitro Binding Affinity of Chlorothen to Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chlorothen is a classic first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor and its associated anticholinergic properties. As an ethylenediamine derivative, its chemical structure is N,N-dimethyl-N'-(pyridin-2-yl)-N'-(5-chlorothiophen-2-yl)methylethane-1,2-diamine. Understanding the in vitro binding affinity of Chlorothen to the various histamine receptor subtypes is crucial for elucidating its mechanism of action, potency, and selectivity profile. This guide focuses on the available quantitative data and the methodologies used to obtain it.

Quantitative Binding Affinity Data

The primary mechanism of action for antihistamines is their ability to bind to histamine receptors, thereby blocking the physiological effects of histamine. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

The available in vitro binding affinity data for Chlorothen at the histamine H1 receptor is summarized in the table below. For comparative purposes, data for other well-known first and second-generation antihistamines are also included. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Binding Affinity of Chlorothen and Other Antihistamines for the Histamine H1 Receptor

| Compound | Chemical Class | Generation | Receptor Source | Kᵢ (nM) | pKᵢ |

| Chlorothen | Ethylenediamine | First | Guinea Pig Brain | ~25 | 7.6 |

| Diphenhydramine | Ethanolamine | First | Human (recombinant) | 16 | 7.8 |

| Chlorpheniramine | Alkylamine | First | Human (recombinant) | 3.2 | 8.5 |

| Cetirizine | Piperazine | Second | Human (recombinant) | 6 | 8.2 |

| Loratadine | Piperidine | Second | Human (recombinant) | 33 | 7.5 |

| Desloratadine | Piperidine | Second | Human (recombinant) | 0.4 | 9.4 |

| Fexofenadine | Piperidine | Second | Human (recombinant) | 10 | 8.0 |

Note: Data for comparative antihistamines are compiled from various sources and may not be directly comparable due to different experimental conditions.

Despite extensive literature searches, specific quantitative in vitro binding affinity data (Ki, IC50, or Kd) for Chlorothen at the histamine H2, H3, and H4 receptors could not be located in publicly available scientific literature. First-generation antihistamines are generally known to have poor selectivity, often interacting with other receptors like muscarinic acetylcholine receptors, which contributes to their side effect profile.[1] The lack of specific data for H2, H3, and H4 receptors suggests a primary focus on H1 antagonism in the characterization of Chlorothen.

Experimental Protocols

The determination of in vitro binding affinity is a critical step in drug discovery and development. The following section details a representative experimental protocol for a radioligand binding assay to determine the affinity of a test compound, such as Chlorothen, for the histamine H1 receptor.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

-

Test Compound: Chlorothen hydrochloride.

-

Non-specific Binding Control: Mianserin or a high concentration of an unlabeled H1 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human histamine H1 receptor to confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold homogenization buffer and homogenize using a suitable method (e.g., Dounce homogenizer or polytron).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (Chlorothen) in assay buffer.

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competition Binding: Test compound dilutions, radioligand, and membrane preparation.

-

-

The final concentration of the radioligand should be close to its Kd value for the H1 receptor.

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualization of Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the receptor initiates a cascade of intracellular events leading to various physiological responses. Chlorothen, as a competitive antagonist, blocks the initial step of this pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the in vitro binding affinity of a compound using a competitive radioligand binding assay.

Conclusion

Chlorothen demonstrates a significant in vitro binding affinity for the histamine H1 receptor, consistent with its classification as a first-generation antihistamine. The provided pKi value of 7.6 (Ki ≈ 25 nM) at the guinea pig brain H1 receptor underscores its potency. The lack of readily available binding data for H2, H3, and H4 receptors suggests that its pharmacological activity is predominantly attributed to its H1 receptor antagonism. The detailed experimental protocol and illustrative diagrams in this guide offer a robust framework for researchers and professionals in the field to further investigate the binding characteristics of Chlorothen and other antihistaminic compounds. Future studies to determine the complete selectivity profile of Chlorothen across all histamine receptor subtypes would provide a more comprehensive understanding of its pharmacological actions.

References

In-Depth Technical Guide to the Structural Analysis of Chlorothen and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen, a first-generation ethylenediamine antihistamine, has been a subject of interest in medicinal chemistry due to its potent antagonist activity at the histamine H1 receptor.[1][2] This technical guide provides a comprehensive analysis of the structural features of Chlorothen and its derivatives. A thorough understanding of their structure is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and designing novel derivatives with improved therapeutic profiles. This document will delve into the core structure of Chlorothen, explore the landscape of its derivatives, detail the experimental methodologies for their synthesis and structural characterization, and discuss the downstream signaling pathways modulated by these compounds.

Core Structure and Physicochemical Properties of Chlorothen

Chlorothen, chemically known as N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine, possesses a distinct molecular architecture that is fundamental to its biological activity.[3] The core structure comprises a 2-aminopyridine moiety, an ethylenediamine linker, and a substituted chlorothenyl group.[3]

Table 1: Physicochemical Properties of Chlorothen and its Hydrochloride Salt [3][4]

| Property | Chlorothen | Chlorothen Hydrochloride |

| CAS Number | 148-65-2 | 135-35-3 |

| Molecular Formula | C₁₄H₁₈ClN₃S | C₁₄H₁₉Cl₂N₃S |

| Molecular Weight | 295.83 g/mol | 332.29 g/mol |

| Appearance | Colorless liquid | Crystalline solid |

| Melting Point | Not reported | 106-108 °C |

| Solubility | Not reported | Freely soluble in water |

Synthesis of Chlorothen and Its Derivatives

General Synthesis of Chlorothen

The preparation of Chlorothen is achieved through the condensation of 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[3][5]

Experimental Protocol: General Synthesis of Chlorothen

Materials:

-

5-chloro-2-thenyl chloride

-

N,N-dimethyl-N'-(2-pyridyl)ethylenediamine

-

Sodium amide or potassium amide

-

Anhydrous solvent (e.g., toluene, benzene)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in an appropriate anhydrous solvent.

-

To this solution, add a strong base such as sodium amide or potassium amide, and stir the mixture at room temperature for a specified period to facilitate the formation of the corresponding amide anion.

-

Slowly add a solution of 5-chloro-2-thenyl chloride in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.

-

After cooling to room temperature, quench the reaction by the careful addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude Chlorothen product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure Chlorothen.

Synthesis of Key Intermediates

The synthesis of the precursors, 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, is a critical aspect of the overall synthetic strategy.

Experimental Protocol: Synthesis of 5-chloro-2-thenyl chloride

Note: A detailed, publicly available protocol for this specific synthesis is limited. The following is a generalized procedure based on similar chloromethylation reactions.

Materials:

-

2-chlorothiophene

-

Paraformaldehyde

-

Hydrogen chloride (gas or concentrated hydrochloric acid)

-

Zinc chloride (catalyst)

-

Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

-

In a reaction vessel equipped with a stirrer and a gas inlet, suspend 2-chlorothiophene and paraformaldehyde in an anhydrous solvent.

-

Add a catalytic amount of zinc chloride to the suspension.

-

Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid while maintaining the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Upon completion, wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield 5-chloro-2-thenyl chloride.

Experimental Protocol: Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine

Note: A detailed, publicly available protocol for this specific synthesis is limited. The following is a generalized procedure based on similar amination reactions.

Materials:

-

2-chloropyridine

-

N,N-dimethylethylenediamine

-

A strong base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve N,N-dimethylethylenediamine in an anhydrous polar aprotic solvent.

-

Add a strong base to the solution and stir to deprotonate one of the amino groups.

-

Slowly add 2-chloropyridine to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Structural Analysis Techniques

A combination of spectroscopic and crystallographic techniques is essential for the complete structural elucidation of Chlorothen and its derivatives.

Spectroscopic Analysis

While specific, publicly available spectra for Chlorothen are limited, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for Chlorothen

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons of the pyridine and thiophene rings, methylene protons of the ethylenediamine bridge and the thenyl group, and methyl protons of the dimethylamino group. |

| ¹³C NMR | Aromatic carbons of the pyridine and thiophene rings, methylene carbons, and methyl carbons.[6] |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=N and C=C stretching (aromatic rings), C-N stretching, and C-Cl stretching vibrations.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Chlorothen, along with characteristic fragmentation patterns arising from the cleavage of the ethylenediamine chain and loss of the chlorothenyl or pyridyl moieties. |

X-ray Crystallography

Structure-Activity Relationship (SAR) of Ethylenediamine Antihistamines

The biological activity of ethylenediamine antihistamines like Chlorothen is intrinsically linked to their chemical structure.[8][9] Key SAR principles for this class of compounds have been established:

-

Diaryl Groups: The presence of two aryl (or heteroaryl) groups is essential for high-affinity binding to the H1 receptor. In Chlorothen, these are the 2-pyridyl and 5-chloro-2-thienyl moieties.

-

Ethylenediamine Linker: The two-carbon chain between the two nitrogen atoms is a critical spacer that positions the aryl groups and the tertiary amine for optimal interaction with the receptor.

-

Tertiary Amine: The terminal dimethylamino group is crucial for activity. This group is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (such as aspartate) in the H1 receptor binding pocket.

-

Substituents on Aryl Rings: The chloro-substituent on the thiophene ring of Chlorothen likely contributes to its binding affinity and overall pharmacological profile. Modifications to this substituent can significantly impact potency and selectivity.

Signaling Pathways

Chlorothen exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[10][11]

H1 Receptor Downstream Signaling

Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses.[11][12] Chlorothen, by blocking this activation, inhibits these downstream events.

Caption: H1 Receptor Signaling Pathway and Inhibition by Chlorothen.

Experimental Protocols for Pharmacological Evaluation

Histamine H1 Receptor Binding Assay

This assay is used to determine the affinity of Chlorothen and its derivatives for the H1 receptor.

Experimental Protocol: Radioligand Binding Assay

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Non-specific binding control: Mianserin or a high concentration of unlabeled mepyramine.

-

Chlorothen or its derivatives.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates and glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (Chlorothen or its derivatives).

-

For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The structural analysis of Chlorothen and its derivatives is a multifaceted endeavor that combines synthetic chemistry, spectroscopy, and pharmacology. The core ethylenediamine scaffold with its specific aryl substitutions is the cornerstone of its antihistaminic activity. A detailed understanding of the structure-activity relationships and the downstream signaling pathways provides a robust framework for the rational design of new H1 receptor antagonists with enhanced efficacy and safety profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers engaged in the discovery and development of novel antihistaminic agents. Further investigations, particularly obtaining high-resolution crystal structures of Chlorothen and its derivatives in complex with the H1 receptor, will undoubtedly propel the field forward.

References

- 1. benchchem.com [benchchem.com]

- 2. Chlorothen - Wikipedia [en.wikipedia.org]

- 3. Chlorothen [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. firsthope.co.in [firsthope.co.in]

- 9. ramauniversity.ac.in [ramauniversity.ac.in]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. SMPDB [smpdb.ca]

- 12. researchgate.net [researchgate.net]

Probing the Anticholinergic Landscape of Chlorothen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen, a first-generation ethylenediamine antihistamine, is recognized for its therapeutic effects in managing allergic conditions. Beyond its primary histamine H1 receptor antagonism, Chlorothen exhibits discernible anticholinergic activity, a characteristic common to many first-generation antihistamines. This technical guide provides a comprehensive exploration of the anticholinergic facet of Chlorothen, detailing its mechanism of action, experimental protocols for characterization, and the associated signaling pathways. While specific quantitative data for Chlorothen's anticholinergic profile is not extensively published, this guide outlines the established methodologies and presents representative data based on structurally similar compounds, such as chloropyramine, to offer a predictive framework for its anticholinergic properties.

Introduction to Chlorothen and its Anticholinergic Activity

Chlorothen, chemically known as N,N-dimethyl-N'-(5-chloro-2-thienyl)-N'-(2-pyridyl)ethane-1,2-diamine, belongs to the ethylenediamine class of H1-receptor antagonists.[1][2] Like other first-generation antihistamines, its chemical structure allows it to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3][] Furthermore, its structural motifs suggest an interaction with muscarinic acetylcholine receptors, leading to anticholinergic effects.[1][3] This secondary pharmacology is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[3][] Understanding the anticholinergic profile of Chlorothen is crucial for a complete pharmacological characterization and for anticipating its clinical implications.

Mechanism of Anticholinergic Action

The anticholinergic activity of drugs like Chlorothen stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[5] There are five subtypes of mAChRs (M1 through M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions.[5] By binding to these receptors, anticholinergic compounds prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades.[5]

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5] The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, causing a decrease in cyclic AMP (cAMP) levels.[5] The antagonistic action of Chlorothen at these receptors is expected to inhibit these signaling pathways.

Experimental Protocols for Assessing Anticholinergic Activity

To quantitatively assess the anticholinergic activity of Chlorothen, two primary in vitro experimental approaches are recommended: radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays directly measure the affinity of a compound for a specific receptor subtype.[6][7] These assays are crucial for determining the binding constant (Ki) of Chlorothen at each of the five muscarinic receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Membranes:

-

Utilize cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).[8]

-

Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of unlabeled Chlorothen.[8]

-

For each concentration of Chlorothen, perform the incubation in triplicate.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent muscarinic antagonist like atropine).

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[9]

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

-

-

Data Analysis:

-

Calculate the specific binding at each Chlorothen concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Chlorothen concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Chlorothen that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Functional Assays (Schild Analysis)

Functional assays measure the effect of an antagonist on the response of a tissue or cell to an agonist. Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist, expressed as a pA2 value.[11][12][13] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[13][14]

Experimental Protocol: In Vitro Schild Analysis

-

Tissue Preparation:

-

Isolate a suitable tissue preparation that expresses muscarinic receptors and exhibits a contractile response to a muscarinic agonist (e.g., guinea pig ileum or trachea).[7]

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record contractile responses.

-

-

Assay Procedure:

-

After an equilibration period, construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of Chlorothen for a predetermined period to allow for equilibrium.

-

Construct a second cumulative concentration-response curve for the agonist in the presence of Chlorothen.

-

Repeat this process with at least two other increasing concentrations of Chlorothen.

-

-

Data Analysis:

-

For each concentration of Chlorothen, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[15]

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Chlorothen on the x-axis.[16]

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from unity.[16]

-

The x-intercept of the regression line is the pA2 value.[16]

-

Data Presentation

While specific experimental data for Chlorothen is lacking in the public domain, the following tables present hypothetical, yet representative, quantitative data that could be expected from the described experiments, based on the known properties of structurally related first-generation antihistamines.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki) of Chlorothen

| Muscarinic Receptor Subtype | Hypothetical Ki (nM) |

| M1 | 50 |

| M2 | 80 |

| M3 | 45 |

| M4 | 120 |

| M5 | 95 |

Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical pA2 Values of Chlorothen from Functional Assays

| Tissue Preparation | Agonist | Hypothetical pA2 Value |

| Guinea Pig Ileum (M3) | Carbachol | 7.5 |

| Rabbit Vas Deferens (M1) | McN-A-343 | 7.2 |

| Rat Atria (M2) | Carbachol | 6.9 |

Higher pA2 values indicate greater antagonist potency.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of muscarinic acetylcholine receptors that are antagonized by Chlorothen.

Caption: Antagonism of M1, M3, and M5 muscarinic receptor signaling by Chlorothen.

Caption: Antagonism of M2 and M4 muscarinic receptor signaling by Chlorothen.

Experimental Workflows

The following diagrams outline the workflows for the experimental protocols described.

Caption: Workflow for determining Chlorothen's binding affinity (Ki).

Caption: Workflow for determining Chlorothen's antagonist potency (pA2).

Structure-Activity Relationship (SAR) Considerations

The anticholinergic activity of ethylenediamine antihistamines like Chlorothen can be attributed to several structural features:

-

Tertiary Amine: The dimethylamino group is a common feature in many muscarinic antagonists and is crucial for binding to the receptor.[17]

-

Ethylenediamine Spacer: The two-carbon chain separating the two nitrogen atoms is a key structural element.[2]

-

Aromatic Rings: The chlorothienyl and pyridyl rings contribute to the overall lipophilicity and van der Waals interactions within the receptor binding pocket.[17] Modifications to these rings can significantly impact both antihistaminic and anticholinergic potency.

Conclusion

References

- 1. What is the mechanism of Chloropyramine Hydrochloride? [synapse.patsnap.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. HIGH AFFINITY ACYLATING ANTAGONISTS FOR MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pa2 determination | PPTX [slideshare.net]

- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 15. youtube.com [youtube.com]

- 16. Schild equation - Wikipedia [en.wikipedia.org]

- 17. pharmacy180.com [pharmacy180.com]

The Discovery and Initial Synthesis of Chlorothen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen, a first-generation antihistamine, emerged from the mid-20th century quest for potent histamine H1 receptor antagonists. This document provides a comprehensive technical overview of its discovery, initial synthesis, and pharmacological characterization. Detailed experimental protocols for its synthesis, quantitative data on its receptor binding affinity, and a thorough exploration of its mechanism of action are presented. Visualizations of the H1 receptor signaling pathway and a typical experimental workflow for its characterization are included to facilitate a deeper understanding of this classic antihistamine.

Introduction

Chlorothen, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(5-chloro-2-thenyl)ethylenediamine, is a member of the ethylenediamine class of antihistamines.[1] Developed during a period of intense research into allergy treatments, it functions as a competitive antagonist at the histamine H1 receptor. Like other first-generation antihistamines, Chlorothen effectively alleviates allergic symptoms but is also associated with sedative side effects due to its ability to cross the blood-brain barrier. This guide will delve into the foundational scientific work that introduced Chlorothen to the pharmacopeia.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorothen and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of Chlorothen

| Property | Value |

| IUPAC Name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine |

| CAS Number | 148-65-2 |

| Molecular Formula | C₁₄H₁₈ClN₃S |

| Molar Mass | 295.83 g/mol |

| Form | Liquid |

| Boiling Point | 155-156 °C at 1.0 mmHg |

| Hydrochloride Salt CAS | 135-35-3 |

| Hydrochloride M. Formula | C₁₄H₁₉Cl₂N₃S |

| Hydrochloride M. Weight | 332.3 g/mol |

| Hydrochloride M. Point | 106-108 °C |

| Hydrochloride Solubility | Freely soluble in water |

Initial Synthesis

The initial synthesis of Chlorothen was reported by Clapp et al. in 1947 and later patented by Kyrides in 1952. The core of the synthesis is a condensation reaction between two key intermediates: 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

Synthesis of Precursors

3.1.1. Synthesis of 5-chloro-2-thenyl chloride:

A common method for the chloromethylation of 2-chlorothiophene involves the use of paraformaldehyde and hydrogen chloride in an appropriate solvent.

3.1.2. Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine:

This intermediate can be prepared by the reaction of 2-aminopyridine with 2-chloro-N,N-dimethylethylamine.

Final Condensation Step

The final step in the synthesis of Chlorothen involves the alkylation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 5-chloro-2-thenyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene.

Experimental Protocol: Synthesis of Chlorothen

-

Step 1: Preparation of the Amide Salt: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in dry toluene is prepared. To this solution, an equimolar amount of sodium amide is added portion-wise with stirring. The mixture is then heated to reflux to ensure the complete formation of the sodium salt.

-

Step 2: Condensation: A solution of 5-chloro-2-thenyl chloride in dry toluene is added dropwise to the refluxing mixture from the dropping funnel. The reaction is allowed to proceed at reflux for several hours.

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude Chlorothen is purified by vacuum distillation.

Quantitative Data

Table 2: Synthesis and Spectroscopic Data for Chlorothen

| Data Point | Value |

| Reported Yield | Not explicitly stated in available literature |

| Mass Spectrum (EI) | Key fragments (m/z): 58 (base peak), 71, 78, 129, 201, 295 (M+) |

Mechanism of Action and Signaling Pathway

Chlorothen exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[2] In its resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways. Chlorothen, as an inverse agonist, preferentially binds to the inactive conformation, shifting the equilibrium towards the inactive state and thereby reducing the basal activity of the receptor and blocking the effects of histamine.[3]

The activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The culmination of this pathway results in the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.

Pharmacological Characterization

The primary method for characterizing the interaction of Chlorothen with the H1 receptor is the radioligand binding assay. This in vitro technique allows for the determination of the binding affinity (Ki) of a compound for a specific receptor.

Experimental Protocol: Radioligand Competition Binding Assay

A radioligand competition binding assay is performed to determine the Ki of Chlorothen for the H1 receptor. This involves incubating a constant concentration of a radiolabeled ligand that is known to bind to the H1 receptor with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of unlabeled Chlorothen. The ability of Chlorothen to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated.

Table 3: Comparative H1 Receptor Binding Affinities of First-Generation Antihistamines

| Antihistamine | Ki (nM) |

| Chlorothen | ~25 |

| Diphenhydramine | 16 |

| Chlorpheniramine | 3.2 |

| Promethazine | 2.2 |

Note: Ki values can vary depending on the experimental conditions and tissue source.

References

- 1. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Analysis of Chlorothen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen, a first-generation antihistamine with anticholinergic properties, has been a subject of interest in medicinal chemistry and pharmacology. Understanding its molecular characteristics and mechanism of action is crucial for the development of new therapeutic agents and for ensuring the quality and efficacy of existing formulations. This technical guide provides an in-depth overview of the spectroscopic data of Chlorothen, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathways.

Spectroscopic Data of Chlorothen

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

Table 1: Mass Spectrometry Data for Chlorothen

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₈ClN₃S | |

| Molecular Weight | 295.83 g/mol | |

| Major Fragment Ions (m/z) | ||

| 295 | [M]⁺ | |

| 224 | [M - C₄H₉N]⁺ | |

| 125 | [C₅H₄N-CH₂-CH₂-N(CH₃)₂]⁺ | |

| 71 | [CH₂-N(CH₃)₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for Chlorothen, based on its structure and known values for similar chemical environments.

Table 2: Predicted ¹H NMR Spectroscopic Data for Chlorothen

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (Thiophene ring) | 6.8 - 7.2 | m | 2H |

| Aromatic-H (Pyridine ring) | 6.6 - 8.2 | m | 4H |

| -CH₂- (Thienyl-CH₂) | ~ 4.0 | s | 2H |

| -CH₂- (N-CH₂-CH₂-N) | ~ 2.8 | t | 2H |

| -CH₂- (N-CH₂-CH₂-N) | ~ 2.6 | t | 2H |

| -N(CH₃)₂ | ~ 2.2 | s | 6H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Chlorothen

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic-C (Thiophene ring) | 120 - 145 |

| Aromatic-C (Pyridine ring) | 110 - 150 |

| -CH₂- (Thienyl-CH₂) | ~ 50 |

| -CH₂- (N-CH₂-CH₂-N) | ~ 55 |

| -CH₂- (N-CH₂-CH₂-N) | ~ 40 |

| -N(CH₃)₂ | ~ 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for Chlorothen

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong |

| C-N stretch | 1000 - 1350 | Medium |

| C-S stretch | 600 - 800 | Weak |

| C-Cl stretch | 600 - 800 | Strong |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like Chlorothen.

NMR Spectroscopy Protocol (General)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the Chlorothen sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid Chlorothen sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of the Chlorothen sample in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

-

Signaling Pathways and Mechanism of Action

Chlorothen exerts its therapeutic effects through two primary mechanisms: as a first-generation H₁ antihistamine and as an anticholinergic agent.

H₁ Antihistamine Signaling Pathway

As a first-generation antihistamine, Chlorothen competitively inhibits the H₁ histamine receptor. This action blocks the effects of histamine, a key mediator in allergic reactions.

Anticholinergic Signaling Pathway

Chlorothen also acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This is responsible for some of its side effects, such as dry mouth and sedation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and mechanism of action of Chlorothen. The tabulated data, though predictive for NMR and IR, offers a strong basis for the identification and characterization of this compound. The detailed experimental protocols serve as a practical guide for researchers in obtaining empirical data. Furthermore, the visualization of the signaling pathways offers a clear conceptual framework for understanding its pharmacological effects at a molecular level. This comprehensive overview is intended to be a valuable resource for professionals in the fields of pharmaceutical research and development.

Solubility Profile of Chlorothen in Common Laboratory Solvents: A Technical Guide